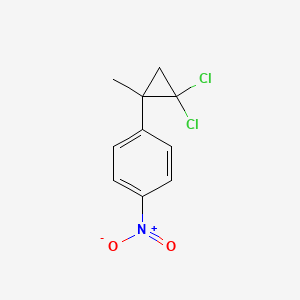
1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene, also known as DCMB-N, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological activity. In
科学研究应用
1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. One of the primary research applications of this compound is its use as a potential inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO has been shown to have potential therapeutic effects in the treatment of various neurological disorders such as depression and Parkinson's disease.
作用机制
The mechanism of action of 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene as a potential MAO inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the breakdown of neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration can lead to enhanced neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound can inhibit MAO activity in a dose-dependent manner. In vivo studies have shown that this compound can increase the concentration of neurotransmitters such as dopamine and norepinephrine in the brain, leading to potential therapeutic effects.
实验室实验的优点和局限性
One of the primary advantages of using 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene in lab experiments is its potential as a selective MAO inhibitor. This selectivity can lead to fewer off-target effects and potentially more specific therapeutic effects. However, one of the limitations of using this compound is its relatively low potency compared to other MAO inhibitors. This lower potency may require higher concentrations of the compound to achieve therapeutic effects, which can lead to potential toxicity concerns.
未来方向
There are several potential future directions for the study of 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene. One potential direction is the exploration of its potential as a therapeutic agent for neurological disorders such as depression and Parkinson's disease. Another potential direction is the investigation of its potential as a tool for studying the role of MAO in various biological processes. Additionally, further research is needed to optimize the synthesis of this compound and improve its potency and selectivity as a potential MAO inhibitor.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and potential biological activity make it of particular interest in the fields of medicinal chemistry, neuroscience, and biochemistry. While there are still limitations and challenges associated with its use, the potential therapeutic effects and future directions for research make this compound a promising compound for further study.
合成方法
The synthesis of 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with 4-nitroaniline in the presence of a coupling reagent. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The yield of this compound can range from 50-70%, depending on the specific synthesis conditions.
属性
IUPAC Name |
1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-9(6-10(9,11)12)7-2-4-8(5-3-7)13(14)15/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUVDCMOTQSUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)
![5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)
![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
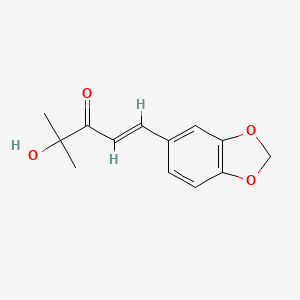
![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)
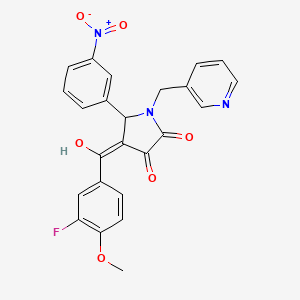
![6-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5321873.png)
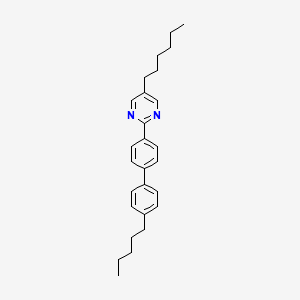
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5321900.png)
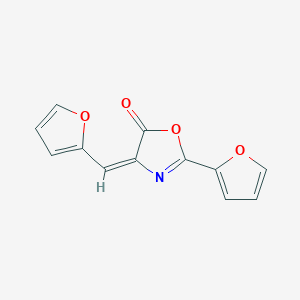
![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)
![{1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321938.png)